(3S)-3-(Difluoromethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClF₂NO and a molecular weight of approximately 179.12 g/mol. It features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, substituted with a difluoromethoxy group at the third position. This compound is categorized under hydrochlorides, indicating it is a salt formed with hydrochloric acid. Its structure contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical applications .
The chemical reactivity of (3S)-3-(Difluoromethoxy)piperidine hydrochloride can involve various types of reactions typical for piperidine derivatives. These may include:
The synthesis of (3S)-3-(Difluoromethoxy)piperidine hydrochloride typically involves multi-step organic synthesis techniques:
This compound has potential applications in:
Interaction studies involving (3S)-3-(Difluoromethoxy)piperidine hydrochloride focus on its binding affinity and activity against specific biological targets. These studies are essential for understanding how this compound may affect biological pathways and its potential side effects. Preliminary data suggest that it might interact with neurotransmitter receptors or enzymes involved in metabolic processes, but further research is required to confirm these interactions and their implications for therapeutic use .
Several compounds share structural similarities with (3S)-3-(Difluoromethoxy)piperidine hydrochloride, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S)-3-(Difluoromethoxy)piperidine | Difluoromethoxy at position 3 | Potentially unique biological activities |
| Piperidine | Basic six-membered nitrogen ring | Lacks substituents |
| 3-(Trifluoromethoxy)piperidine | Trifluoromethoxy at position 3 | Different fluorinated group |
| 4-(Difluoromethoxy)piperidine | Difluoromethoxy at position 4 | Different substitution position |
The uniqueness of (3S)-3-(Difluoromethoxy)piperidine hydrochloride lies in its specific substitution pattern and potential pharmacological properties that distinguish it from other piperidine derivatives .
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-3-(difluoromethoxy)piperidine hydrochloride [1]. This designation follows standard naming conventions where the stereochemical descriptor (3S) indicates the absolute configuration at the third carbon position of the piperidine ring [1]. The compound is also known by several synonymous names including (S)-3-(difluoromethoxy)piperidine hydrochloride and (3S)-3-(difluoromethoxy)piperidine;hydrochloride [1] [2].
The Chemical Abstracts Service registry number for the free base form is 1604353-17-4, while alternative database identifiers include SCHEMBL18013051, AT14535, CS-0184141, and EN300-2960377 [31]. These multiple identifiers reflect the compound's presence across various chemical databases and commercial suppliers [31].
The molecular formula of (3S)-3-(difluoromethoxy)piperidine hydrochloride is C₆H₁₂ClF₂NO [1] [2]. This formula represents the salt form of the compound, incorporating the hydrochloride moiety [2]. The free base form exhibits the molecular formula C₆H₁₁F₂NO with a molecular weight of 151.15 grams per mole [1] [19].
The hydrochloride salt form possesses a calculated molecular weight of 187.62 grams per mole [2]. This molecular weight represents the sum of the free base (151.16 grams per mole) plus the hydrochloride addition (36.46 grams per mole) [2]. The hydrochloride salt formation significantly enhances the compound's water solubility and stability characteristics compared to the free base form [2].
The compound contains a single chiral center located at the third carbon position of the piperidine ring [1] [12]. The stereochemical designation (3S) indicates that the substituent arrangement around this chiral center follows the S configuration according to the Cahn-Ingold-Prelog priority rules [17]. This absolute configuration is determined by assigning priorities to the four different substituents attached to the chiral carbon based on atomic numbers [17].
The presence of the difluoromethoxy group at the 3-position creates the stereogenic center, as this carbon is bonded to four different substituents: the difluoromethoxy group, two different portions of the piperidine ring, and a hydrogen atom [12] [16]. The S configuration specifically indicates that when the substituents are arranged in order of decreasing priority, the sequence proceeds counterclockwise when viewed with the lowest priority group (hydrogen) pointing away from the observer [17].
Stereochemical considerations are particularly important for fluorinated piperidine derivatives, as the electronic effects of fluorine substitution can significantly influence conformational preferences and biological activity [27] [29]. The axial versus equatorial orientation of substituents on the piperidine ring is influenced by both steric and electronic factors, with fluorine-containing substituents often exhibiting unique conformational behaviors [29].
The two-dimensional structural representation of (3S)-3-(difluoromethoxy)piperidine hydrochloride depicts a six-membered saturated ring containing one nitrogen atom and five carbon atoms [1]. The difluoromethoxy substituent (OCHF₂) is attached to the third carbon position, with the stereochemical configuration indicated by appropriate wedge and dash notation [1].
Three-dimensional conformational analysis reveals that piperidine derivatives typically adopt chair conformations similar to cyclohexane, with substituents preferentially occupying equatorial positions to minimize steric interactions [25] [29]. For (3S)-3-(difluoromethoxy)piperidine, computational studies suggest that the bulky difluoromethoxy group preferentially adopts an equatorial orientation to reduce steric strain [29].
The presence of fluorine atoms in the difluoromethoxy group introduces significant electronic effects that influence the overall molecular geometry [27] [29]. These electronic interactions, combined with solvation effects, play crucial roles in determining the preferred conformational states of the molecule in solution [29].
The International Chemical Identifier for (3S)-3-(difluoromethoxy)piperidine is InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1 [1] [2]. This notation provides a unique textual representation of the molecular structure, including stereochemical information encoded in the connectivity and stereochemistry layers [1].
The corresponding International Chemical Identifier Key is RFLBTFBEDGNWFK-YFKPBYRVSA-N [1]. This hashed version of the International Chemical Identifier provides a fixed-length representation suitable for database indexing and searching applications [1]. The suffix indicates the presence of stereochemical information within the structure [1].
The Simplified Molecular Input Line Entry System notation for the compound is C1CC@@HOC(F)F [1]. This linear notation explicitly indicates the stereochemistry at the chiral center through the use of the @@ symbol, which specifies the S configuration [1]. For the hydrochloride salt form, the Simplified Molecular Input Line Entry System can be represented as C1CC@@HOC(F)F.Cl [2].
Limited crystallographic data are available specifically for (3S)-3-(difluoromethoxy)piperidine hydrochloride in the current literature [9]. However, related piperidine derivatives with fluorine-containing substituents have been extensively characterized through X-ray crystallographic analysis [9] [27].
Structural studies of similar fluorinated piperidine compounds reveal that these molecules typically crystallize in common space groups with chair conformations preserved in the solid state [9] [27]. The piperidine ring generally maintains its preferred chair conformation, with substituents adopting orientations that minimize intermolecular steric interactions [9].
Crystallographic analysis of related compounds shows that hydrogen bonding interactions between the protonated nitrogen atom and chloride counterion play crucial roles in determining crystal packing arrangements [10] [11]. These ionic interactions, combined with potential hydrogen bonding involving the difluoromethoxy oxygen atom, likely influence the solid-state structure of (3S)-3-(difluoromethoxy)piperidine hydrochloride [10] [11].
The presence of fluorine atoms introduces unique intermolecular interactions in the crystal lattice, including potential carbon-hydrogen to fluorine contacts and dipole-dipole interactions [9] [29]. These interactions contribute to the overall stability and packing efficiency of the crystalline material [9].
(3S)-3-(difluoromethoxy)piperidine hydrochloride belongs to a broader class of fluorinated piperidine derivatives that have gained significant importance in medicinal chemistry applications [12] [24]. Structurally related compounds include positional isomers such as 4-(difluoromethoxy)piperidine and derivatives with different fluorine substitution patterns [22] [23].
The 4-(difluoromethoxy)piperidine isomer shares the same molecular formula (C₆H₁₁F₂NO) and molecular weight (151.16 grams per mole) but differs in the position of the difluoromethoxy substituent attachment [22]. This positional change significantly affects the compound's conformational preferences and potential biological activities [22] [24].
Comparison with trifluoromethoxy analogs reveals important structure-activity relationships [3] [32]. The (3S)-3-(trifluoromethoxy)piperidine hydrochloride analog possesses a molecular formula of C₆H₁₁ClF₃NO with a molecular weight of 205.60 grams per mole [3]. The additional fluorine atom in the trifluoromethoxy group increases both the molecular weight and the electron-withdrawing character of the substituent [3].
Related pyrrolidine derivatives, such as (S)-3-(difluoromethoxy)pyrrolidine hydrochloride, provide insights into the effects of ring size on molecular properties [21]. These five-membered ring analogs exhibit different conformational behaviors and electronic characteristics compared to their six-membered piperidine counterparts [21] [24].
The stereochemical aspects of these compounds are particularly important, as enantiomeric forms often exhibit significantly different biological activities [12] [13]. The ability to access both enantiomeric forms through stereoselective synthesis or chiral resolution techniques has become increasingly important for pharmaceutical applications [12] [16].
(3S)-3-(Difluoromethoxy)piperidine hydrochloride exists as a solid crystalline material at room temperature [1] [2]. The compound typically appears as a white to off-white crystalline powder [1] [2]. Some sources describe the appearance as ranging from cream to beige powder depending on the specific batch and preparation method [3]. The compound maintains its solid-state characteristics under normal laboratory conditions.
The hydrochloride salt formation significantly enhances water solubility compared to the free base form . The salt formation with hydrochloric acid creates ionic interactions that promote dissolution in polar solvents . The compound demonstrates enhanced solubility characteristics typical of hydrochloride salts of basic nitrogen-containing heterocycles.
The free base form of (3S)-3-(difluoromethoxy)piperidine shows solubility in polar organic solvents such as tetrahydrofuran and dichloromethane [7]. The difluoromethoxy substituent contributes to the compound's lipophilicity while maintaining some polar character due to the fluorine atoms [7].
The compound exhibits thermal stability under normal storage conditions but decomposes upon heating to elevated temperatures [2]. Decomposition typically occurs around 244°C, producing hazardous decomposition products including carbon dioxide, carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride [2]. The presence of fluorine atoms in the structure contributes to the formation of hydrogen fluoride upon thermal decomposition.
The thermal stability profile indicates that the compound should be stored and handled at moderate temperatures to prevent decomposition. The hydrochloride salt form generally provides enhanced thermal stability compared to the free base .
Nuclear magnetic resonance spectroscopy provides crucial structural characterization for (3S)-3-(difluoromethoxy)piperidine hydrochloride. ¹H NMR spectroscopy would be expected to show characteristic signals for the piperidine ring protons, the difluoromethoxy group, and the stereochemical configuration at the C3 position [9]. The difluoromethoxy group typically appears as a characteristic triplet in ¹H NMR due to coupling with the two equivalent fluorine atoms.
¹³C NMR spectroscopy would reveal the carbon framework of the molecule, with the difluoromethoxy carbon appearing as a characteristic triplet due to coupling with fluorine atoms [9]. The stereochemical center at C3 would be distinguishable in both ¹H and ¹³C NMR spectra.
¹⁹F NMR spectroscopy represents a particularly valuable technique for this compound, as the two fluorine atoms in the difluoromethoxy group provide distinctive signals [3]. The fluorine atoms typically appear as equivalent signals due to rapid rotation around the C-O bond.
Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in (3S)-3-(difluoromethoxy)piperidine hydrochloride. The N-H stretch of the protonated piperidine nitrogen would appear in the region around 3000-2500 cm⁻¹ [10]. The C-F stretches from the difluoromethoxy group would be observed in the fingerprint region around 1000-1300 cm⁻¹ [10].
The C-O stretch of the methoxy group would appear around 1050-1150 cm⁻¹, while the C-N stretches of the piperidine ring would be observed around 1250 cm⁻¹ [10]. The presence of the hydrochloride salt would contribute additional characteristic bands related to the ionic interactions.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak would appear at m/z 187.6 for the hydrochloride salt [11] [12]. The exact mass has been calculated as 187.05755 [13]. Common fragmentation patterns would include loss of the difluoromethoxy group and characteristic piperidine ring fragmentations.
Predicted collision cross section values for the free base form include [M+H]⁺ at m/z 152.08815 with a predicted collision cross section of 130.0 Ų [14]. Additional adduct ions such as [M+Na]⁺ and [M+NH₄]⁺ would provide supplementary structural information [14].
Ultraviolet-visible spectroscopy would show limited absorption for (3S)-3-(difluoromethoxy)piperidine hydrochloride due to the absence of extended conjugated systems or aromatic chromophores [15]. The piperidine ring and difluoromethoxy group do not contain significant UV-active chromophores, so absorption would primarily occur in the far-UV region below 220 nm [15].
The compound exhibits basic properties due to the piperidine nitrogen atom [16]. The pKa value for the conjugate acid of the piperidine nitrogen is expected to be in the range of 8-11, similar to other substituted piperidines [16] [17]. The presence of the electron-withdrawing difluoromethoxy group would lower the basicity compared to unsubstituted piperidine.
The formation of the hydrochloride salt indicates that the compound readily accepts protons at physiological pH values. The acid-base equilibrium is influenced by the stereochemical configuration and the electronic effects of the difluoromethoxy substituent [16].
The calculated partition coefficient (LogP) values for (3S)-3-(difluoromethoxy)piperidine hydrochloride range from 1.15 to 1.40 [11] [18]. This indicates moderate lipophilicity, which is important for biological membrane permeability [19] [20]. The difluoromethoxy group contributes to the lipophilic character while maintaining some polar interactions [20].
The topological polar surface area (TPSA) is calculated as 21.26 Ų [18], which falls within the range favorable for oral bioavailability [18]. The compound contains two hydrogen bond acceptors and one hydrogen bond donor, contributing to its overall polarity profile [18].
(3S)-3-(Difluoromethoxy)piperidine hydrochloride should be stored under controlled conditions to maintain stability [18] [21]. The recommended storage conditions include sealed containers at 2-8°C in a dry environment [18] [21]. The compound is sensitive to moisture and should be protected from atmospheric humidity [5] [22].
The hygroscopic nature of hydrochloride salts necessitates careful handling and storage [22]. Exposure to moisture can lead to degradation and reduced purity over time [22]. The compound maintains stability when stored properly in inert atmosphere conditions [23] [24].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₂ClF₂NO | [11] [12] [18] |
| Molecular Weight | 187.61-187.62 g/mol | [11] [12] [18] |
| Physical State | Solid (crystalline powder) | [1] [2] |
| Appearance | White to off-white | [1] [2] |
| Storage Temperature | 2-8°C (sealed, dry) | [18] [21] |
| LogP (calculated) | 1.15-1.40 | [11] [18] |
| TPSA | 21.26 Ų | [18] |
| H-Bond Acceptors | 2 | [18] |
| H-Bond Donors | 1 | [18] |
| Stereochemistry | (3S) configuration | [11] |